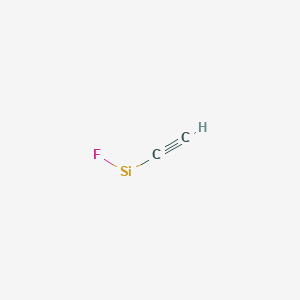

Ethynylfluorosilane

Description

Ethynylfluorosilane (C≡C-Si-F) is a hybrid organosilicon compound characterized by a silicon atom bonded to both a fluorine atom and an ethynyl (C≡C) group. This structure imparts unique electronic and steric properties, making it valuable in materials science, catalysis, and synthetic chemistry. The electronegative fluorine atom enhances silicon's electrophilicity, while the ethynyl group enables participation in conjugation or cycloaddition reactions.

Properties

Molecular Formula |

C2HFSi |

|---|---|

Molecular Weight |

72.11 g/mol |

InChI |

InChI=1S/C2HFSi/c1-2-4-3/h1H |

InChI Key |

GMUURXBNLNJECD-UHFFFAOYSA-N |

Canonical SMILES |

C#C[Si]F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethynyl(fluoro)silane can be synthesized through several methods. One common approach involves the reaction of trimethylchlorosilane with acetylene in the presence of a catalyst. This method typically requires anhydrous conditions and an inert atmosphere to prevent unwanted side reactions. Another method involves the reaction of fluorinated organosilicon compounds with acetylene or other alkynes under controlled conditions .

Industrial Production Methods: Industrial production of ethynyl(fluoro)silane often involves large-scale reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as purification and distillation to obtain high-purity products. The choice of raw materials, reaction conditions, and catalysts can significantly impact the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethynyl(fluoro)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert ethynyl(fluoro)silane to other organosilicon compounds with different functional groups.

Substitution: The ethynyl and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenated hydrocarbons and organometallic reagents are commonly employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce various organosilicon compounds with different functional groups .

Scientific Research Applications

Ethynyl(fluoro)silane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce ethynyl and fluoro groups into target molecules.

Biology: The compound’s unique properties make it useful in the development of bioactive molecules and pharmaceuticals.

Medicine: Ethynyl(fluoro)silane derivatives are explored for their potential therapeutic applications, including antiviral and anticancer activities.

Industry: In industrial applications, ethynyl(fluoro)silane is used in the production of advanced materials, coatings, and adhesives due to its chemical stability and reactivity

Mechanism of Action

The mechanism by which ethynyl(fluoro)silane exerts its effects involves interactions with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the fluoro group enhances the compound’s stability and reactivity. These interactions can lead to the formation of stable intermediates and products, which are crucial for the compound’s applications in synthesis and materials science .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethynylfluorosilane shares functional groups with phenylsilane (C₆H₅-SiH₃), fluorosilanes (R-Si-F), and ethynylsilanes (C≡C-Si-R). Below is a comparative analysis based on reactivity, stability, and applications:

Reactivity

Stability and Handling

- This compound : Likely moisture-sensitive due to Si-F polarization; requires inert storage (e.g., under argon) .

- Phenylsilane : Flammable (autoignition temp. ~200°C); releases H₂ gas upon decomposition .

- Fluorosilanes: Generally stable under anhydrous conditions but hydrolyze to silanols in moisture .

Research Findings and Data

Electronic Properties

DFT studies on fluorosilanes suggest that the Si-F bond in this compound polarizes the silicon center, increasing its susceptibility to nucleophilic attack compared to phenylsilane (Si-H bond energy: ~318 kJ/mol vs. Si-F: ~552 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.